5-Ethoxy-4-methylfuran-2(5H)-one

Description

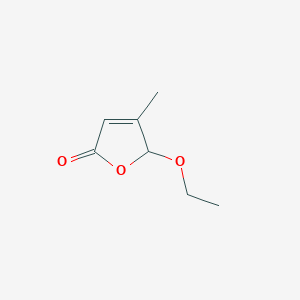

5-Ethoxy-4-methylfuran-2(5H)-one is a substituted furanone derivative characterized by an ethoxy group at position 5 and a methyl group at position 4 on the furanone ring. Furanones are lactones with a five-membered ring structure, widely studied for their diverse chemical reactivity and biological activities. This compound’s structural features make it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or functionalized lactones .

Properties

IUPAC Name |

2-ethoxy-3-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-9-7-5(2)4-6(8)10-7/h4,7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDBQKWZLPOYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(=CC(=O)O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511824 | |

| Record name | 5-Ethoxy-4-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78920-13-5 | |

| Record name | 5-Ethoxy-4-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Ethoxy-4-methylfuran-2(5H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C₇H₈O₂

- CAS Number : 78920-13-5

The compound features a furan ring, which is known for its reactivity and biological significance. The ethoxy and methyl groups contribute to its unique chemical properties.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various furanones, this compound demonstrated effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound showed significant free radical scavenging ability, indicating its potential as a natural antioxidant.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. It is believed to modulate signaling pathways involved in inflammation and microbial resistance. Additionally, its structural similarity to other bioactive furanones allows it to mimic certain natural products known for their therapeutic effects.

Study on Antimicrobial Activity

A recent study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various furanones, including this compound. The results indicated that this compound was particularly effective against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Research on Antioxidant Properties

Another study focused on the antioxidant capacity of furanones, where this compound was found to significantly reduce oxidative stress markers in cellular models. This research supports the idea that this compound could be beneficial in preventing oxidative damage related to chronic diseases .

Comparison with Similar Compounds

Substituent Impact Analysis :

- Ethoxy vs. Hydroxy (Position 5) : The ethoxy group in this compound reduces hydrogen-bonding capacity compared to 5-hydroxy-4-methylfuran-2(5H)-one, increasing lipid solubility and metabolic stability .

- Methyl vs. Bromo (Position 4) : The methyl group in the target compound offers steric stabilization without significant electronic effects, whereas bromine in 4-bromo-5-ethoxyfuran-2(5H)-one introduces electronegativity, enabling cross-coupling reactions .

Physicochemical Properties

- Melting Point : The target compound’s melting point is expected to be lower than 5-hydroxy-4-methylfuran-2(5H)-one (mp ~178–180°C for hydroxy analogs ) due to reduced intermolecular hydrogen bonding.

- Spectroscopic Data: IR: A strong carbonyl stretch at ~1740 cm⁻¹ (C=O), similar to other furanones . Ethoxy C-O stretches appear at ~1100–1250 cm⁻¹, distinct from hydroxy O-H (~3370 cm⁻¹) in analogs . ¹H NMR: Ethoxy protons resonate as a triplet (~1.15 ppm, J=7.5 Hz) and quartet (~3.98 ppm), while the methyl group at C-4 appears as a singlet (~2.41 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.